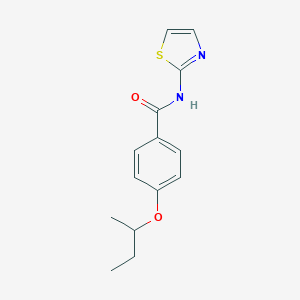

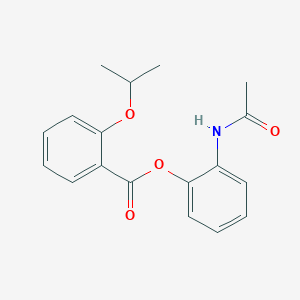

2-(Acetylamino)phenyl 2-isopropoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Acetylamino)phenyl 2-isopropoxybenzoate, commonly known as APAP, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain, fever, and inflammation. APAP is a widely used drug due to its effectiveness, low cost, and availability. The chemical structure of APAP is composed of an acetylaminophenyl group and an isopropoxybenzoate group. The synthesis method of APAP involves the reaction of acetylaminophenol and isopropyl p-hydroxybenzoate in the presence of a catalyst.

Mecanismo De Acción

APAP works by inhibiting the production of prostaglandins, which are responsible for pain, fever, and inflammation. APAP is a selective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins. By inhibiting COX-2, APAP reduces the production of prostaglandins, thereby reducing pain, fever, and inflammation.

Biochemical and Physiological Effects:

APAP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and fever, as well as reduce inflammation. APAP has also been shown to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases. APAP has been shown to have a low risk of gastrointestinal side effects compared to other 2-(Acetylamino)phenyl 2-isopropoxybenzoates.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

APAP is a widely used drug due to its effectiveness, low cost, and availability. It is commonly used in laboratory experiments to study the effects of 2-(Acetylamino)phenyl 2-isopropoxybenzoates on pain, fever, and inflammation. APAP has a low risk of gastrointestinal side effects compared to other 2-(Acetylamino)phenyl 2-isopropoxybenzoates, making it a safer choice for laboratory experiments. However, APAP has been shown to have a potential for liver toxicity at high doses, which should be taken into consideration when designing laboratory experiments.

Direcciones Futuras

There are several future directions for research on APAP. One area of research is the development of new formulations of APAP that can improve its bioavailability and reduce its potential for liver toxicity. Another area of research is the study of APAP in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. APAP has been shown to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases. Further research is needed to fully understand the potential of APAP in the treatment of these diseases. Additionally, research is needed to fully understand the mechanism of action of APAP and its effects on other biochemical pathways.

Métodos De Síntesis

The synthesis of APAP involves the reaction of acetylaminophenol and isopropyl p-hydroxybenzoate in the presence of a catalyst. The reaction is carried out in a solvent such as toluene or xylene at a temperature of around 100-120°C. The catalyst used in the reaction is typically a Lewis acid such as zinc chloride or aluminum chloride. The reaction yields APAP as a white crystalline solid.

Aplicaciones Científicas De Investigación

APAP has been extensively researched for its anti-inflammatory and analgesic properties. It is commonly used in the treatment of pain, fever, and inflammation. APAP has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. APAP has been shown to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.

Propiedades

Nombre del producto |

2-(Acetylamino)phenyl 2-isopropoxybenzoate |

|---|---|

Fórmula molecular |

C18H19NO4 |

Peso molecular |

313.3 g/mol |

Nombre IUPAC |

(2-acetamidophenyl) 2-propan-2-yloxybenzoate |

InChI |

InChI=1S/C18H19NO4/c1-12(2)22-16-10-6-4-8-14(16)18(21)23-17-11-7-5-9-15(17)19-13(3)20/h4-12H,1-3H3,(H,19,20) |

Clave InChI |

HHDKHXXDDJDJEO-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2NC(=O)C |

SMILES canónico |

CC(C)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropyl-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B267117.png)

![2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267118.png)

![2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B267119.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide](/img/structure/B267120.png)

![N-ethyl-2-[(4-isopropylbenzoyl)amino]benzamide](/img/structure/B267121.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B267123.png)

![2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B267124.png)

![2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267125.png)

![2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267126.png)

![4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267130.png)

![3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267131.png)

![3-[(4-chlorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B267133.png)

![2-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267134.png)